molecular formula C26H26O10 B1447673 Doxorubicinone valerate CAS No. 158699-93-5

Doxorubicinone valerate

Cat. No. B1447673
M. Wt: 498.5 g/mol
InChI Key: IVNIGSFXMGPCOA-RXBISOJRSA-N
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Description

Doxorubicinone Valerate is a related compound of Doxorubicin Hydrochloride, which is an anthracycline antibiotic with anti-Gram-positive bacterial activity and a broad antitumor spectrum . It has a molecular formula of C26H26O10 and a molecular weight of 498.48 .


Molecular Structure Analysis

The aglycone structure of Doxorubicin consists of tetracyclic rings, two of which possess quinone and hydroquinone groups . Furthermore, Doxorubicin contains the amino sugar daunosamine attached via a glycosidic bond . The planar, aromatic portion of Doxorubicin is conserved in Doxorubicinone Valerate .


Chemical Reactions Analysis

Doxorubicin is known to bind to DNA-associated enzymes and intercalate with DNA base pairs . It also targets multiple molecular targets to produce a range of cytotoxic effects .


Physical And Chemical Properties Analysis

Doxorubicinone Valerate has a boiling point of 742.3±60.0°C at 760 mmHg and a density of 1.5±0.1 g/cm3 .

Scientific Research Applications

Mechanisms of Action and Resistance

  • Multifaceted Anticancer Activity : Doxorubicin exerts its anticancer effects through multiple mechanisms, including the generation of reactive oxygen species, DNA-adduct formation, and inhibition of topoisomerase II. It also affects histone eviction, regulates calcium and iron homeostasis, and promotes ceramide overproduction. These actions contribute to the activation of dendritic cells and the immune-mediated clearance of tumor cells (Sruthi Sritharan & Nageswaran Sivalingam, 2021).

  • Development of Chemoresistance : The development of resistance to Doxorubicin is a significant challenge, undermining its effectiveness. Strategies to combat resistance include co-treatments with various inhibitors, miRNAs, natural compounds, and other chemotherapeutic drugs to reduce toxicity and prevent cancer relapse (Sruthi Sritharan & Nageswaran Sivalingam, 2021).

Cardioprotection Strategies

  • Mitigating Cardiotoxicity : Advanced research into molecular mechanisms of chemoresistance and cardiotoxicity is vital for improving patient survivability. Various studies have explored the cardioprotective effects of phytochemicals, small molecules targeting mitochondria, and nanocarriers to prevent or minimize cardiotoxicity without compromising the anticancer efficacy of Doxorubicin (A. Abushouk et al., 2017); (Wei Shi et al., 2018).

  • Role of Exercise in Cardioprotection : Physical exercise has been studied as a beneficial adjunct therapy during Doxorubicin treatment. It modulates cardiac defense systems, including antioxidant capacity and overexpression of anti-apoptotic proteins, potentially protecting against Doxorubicin-induced cardiomyopathy (A. Ascensão et al., 2012).

Potential Therapeutic Interventions

  • Exploring Cardioprotective Agents : Research has identified several potential treatments for Doxorubicin-induced cardiomyopathy, focusing on oxidative stress as a pivotal factor. Existing pharmaceutical agents, including antioxidants and drugs targeting specific molecular pathways, are being evaluated for their cardioprotective effects (S. Kabir et al., 2022).

  • Epigenetic Modifications : Epigenetic modifications play a significant role in Doxorubicin-induced cardiotoxicity. Understanding these modifications can lead to early interventions for patients undergoing chemotherapy, potentially improving survival rates and quality of life for cancer patients (Himani Kumari et al., 2020).

Safety And Hazards

Doxorubicinone Valerate is toxic if swallowed, in contact with skin, or if inhaled . It may cause genetic defects and may damage fertility or the unborn child . It also causes toxicity to most major organs, especially life-threatening cardiotoxicity .

Future Directions

The future for the continued use of Doxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . Further understanding of Doxorubicin’s influence on cell biological events could lead to an improvement in the drug’s efficacy and reduce toxicity .

properties

IUPAC Name

[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O10/c1-3-4-8-17(29)36-11-16(28)26(34)9-13-18(14(27)10-26)24(32)21-20(23(13)31)22(30)12-6-5-7-15(35-2)19(12)25(21)33/h5-7,14,27,31-32,34H,3-4,8-11H2,1-2H3/t14-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNIGSFXMGPCOA-RXBISOJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxorubicinone valerate

CAS RN

158699-93-5
Record name Doxorubicinone valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158699935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXORUBICINONE VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3K9Q878X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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